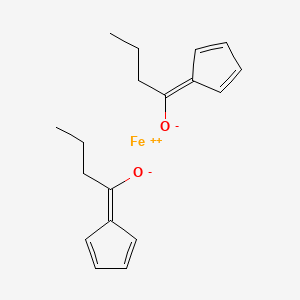
Ferrocene, 1,1'-bis(1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, 1,1’-bis(1-oxobutyl)-: Bis(2-Butanoylcyclopenta-2,4-Dien-1-Yl)Iron , is a derivative of ferrocene, a well-known organometallic compound. Ferrocene itself was discovered in 1951 and has since become a cornerstone in organometallic chemistry due to its stability and unique “sandwich” structure, where an iron atom is sandwiched between two cyclopentadienyl rings . Ferrocene, 1,1’-bis(1-oxobutyl)- is a modified version of this structure, where each cyclopentadienyl ring is substituted with a butanoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The preparation of Ferrocene, 1,1’-bis(1-oxobutyl)- typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation, where ferrocene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Fe(C5H5)2+2CH3CH2CH2COClAlCl3Fe(C5H4COCH2CH2CH3)2+2HCl
Industrial Production Methods:
Industrial production of Ferrocene, 1,1’-bis(1-oxobutyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ferrocene, 1,1’-bis(1-oxobutyl)- can undergo oxidation to form ferricenium ions. This is typically achieved using oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN).
Reduction: The compound can be reduced back to its neutral state using reducing agents like sodium borohydride (NaBH4).
Substitution: The butanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: FeCl3, CAN, in solvents like acetonitrile or dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Ferricenium ions.
Reduction: Neutral ferrocene derivatives.
Substitution: Various substituted ferrocene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Ferrocene, 1,1’-bis(1-oxobutyl)- is used as a precursor in the synthesis of various organometallic compounds. Its unique structure allows for the exploration of new catalytic processes and the development of novel materials .
Biology and Medicine:
In biological research, ferrocene derivatives are studied for their potential as anticancer agents. The ability of ferrocene to generate reactive oxygen species (ROS) through redox reactions makes it a candidate for targeted cancer therapies .
Industry:
In the industrial sector, ferrocene derivatives are used as additives in fuels to improve combustion efficiency and reduce emissions. They are also employed in the development of advanced materials such as polymers and nanocomposites .
Mecanismo De Acción
The mechanism of action of Ferrocene, 1,1’-bis(1-oxobutyl)- involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox activity is crucial in its applications as a catalyst and in biological systems where it can induce oxidative stress in cancer cells .
Comparación Con Compuestos Similares
Ferrocene: The parent compound with no substituents.
Acetylferrocene: A monosubstituted derivative with an acetyl group.
1,1’-Diacetylferrocene: A disubstituted derivative with two acetyl groups.
Uniqueness:
Ferrocene, 1,1’-bis(1-oxobutyl)- is unique due to the presence of butanoyl groups, which impart different chemical and physical properties compared to other ferrocene derivatives.
Propiedades
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidenebutan-1-olate;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H12O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7,10H,2,5H2,1H3;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVRUQRMYVOCTB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C=CC=C1)[O-].CCCC(=C1C=CC=C1)[O-].[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FeO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

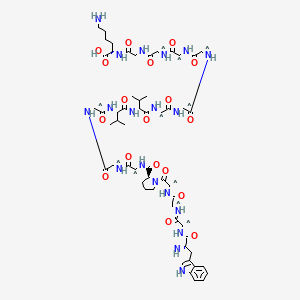


![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B15133792.png)
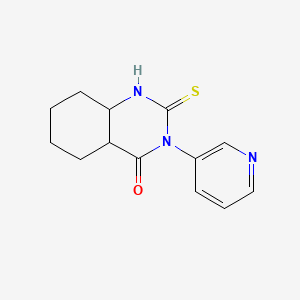
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B15133797.png)
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
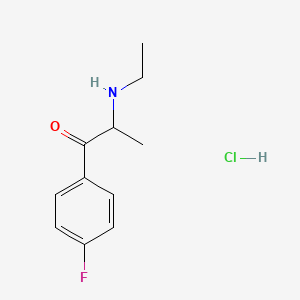
![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
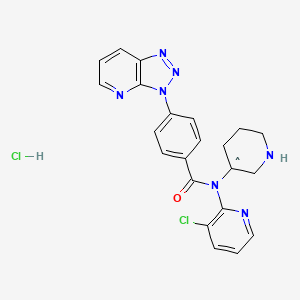
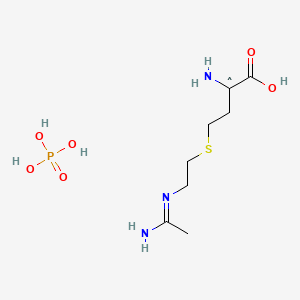

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
